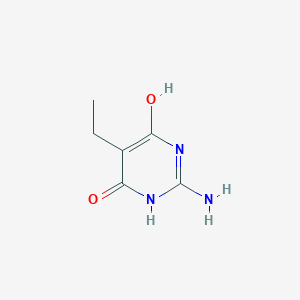
1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride is a compound with the molecular formula C15H15ClF3NO . It has a molecular weight of 317.73 g/mol . The IUPAC name for this compound is 1-phenyl-2-[2-(trifluoromethyl)phenoxy]ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14F3NO.ClH/c16-15(17,18)12-8-4-5-9-14(12)20-10-13(19)11-6-2-1-3-7-11;/h1-9,13H,10,19H2;1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are both 317.0794263 g/mol . The topological polar surface area is 35.2 Ų . The heavy atom count is 21 .Wissenschaftliche Forschungsanwendungen
Complex Formation in Chemistry
- The chemical compound demonstrates potential in forming complex formations with group 13 metals, utilizing hexadentate (N3O3) tripodal amine phenol ligands. These complexes are relevant in inorganic chemistry, particularly in the study of aluminum, gallium, and indium complexes (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).
Material Science and Polymer Research
- In material science, derivatives of this compound have been used in synthesizing fluorinated polyimides. These polyimides are noted for their high solubility in organic solvents, excellent film-forming properties, and low dielectric constants, making them valuable in various industrial applications (Chung, Tzu, & Hsiao, 2006).
Synthetic Organic Chemistry
- In the field of synthetic organic chemistry, this compound has been utilized in the preparation of enriched hydrochloride derivatives. These derivatives are significant in chemical synthesis, providing a basis for the development of various organic compounds with potential applications in pharmacology and materials science (Yilmaz & Shine, 1988).
Photoreduction Studies
- The compound is used in studying photoreduction processes in organic chemistry. Specifically, its derivatives have been investigated using picosecond laser photolysis, contributing to the understanding of hydrogen abstraction and ion pair formation processes in chemical reactions (Miyasaki, Kiri, Morita, Mataga, & Tanimoto, 1992).
Corrosion Inhibition
- Research has been conducted on amine derivative compounds, including those related to this chemical, for their corrosion inhibition properties on mild steel in acidic environments. This research is significant in the field of materials science, particularly in developing new corrosion inhibitors for industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .
Eigenschaften
IUPAC Name |
1-phenyl-2-[2-(trifluoromethyl)phenoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO.ClH/c16-15(17,18)12-8-4-5-9-14(12)20-10-13(19)11-6-2-1-3-7-11;/h1-9,13H,10,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQZETNXPOACPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(2-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride | |
CAS RN |
2165320-62-5 |
Source


|
| Record name | 1-phenyl-2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)




![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2363422.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)

![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)
![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)